

# Evaluating the Selectivity Profile of TG-100435 Against a Panel of Kinases

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## Compound of Interest

Compound Name: TG-100435

Cat. No.: B10853445

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **TG-100435**, focusing on its selectivity profile against a panel of protein kinases. The information is intended to assist researchers in evaluating its potential for use in experimental settings and drug development.

**TG-100435** is a multi-targeted, orally active protein tyrosine kinase inhibitor.<sup>[1][2][3]</sup> Its primary known targets include members of the Src family of kinases, as well as Abl and EphB4.<sup>[1][2][3]</sup> Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential on- and off-target effects in a biological system.

## Kinase Inhibition Profile of TG-100435

The inhibitory activity of **TG-100435** has been characterized against a limited panel of kinases. The available data, presented as inhibition constants ( $K_i$ ), are summarized in the table below. A lower  $K_i$  value indicates a higher binding affinity of the inhibitor for the kinase.

Kinase Target	Kinase Family	Inhibition Constant (Ki) (nM)
Src	Src Family	13 - 64
Lyn	Src Family	13 - 64
Lck	Src Family	13 - 64
Yes	Src Family	13 - 64
Abl	Abl Family	13 - 64
EphB4	Ephrin Receptor	13 - 64

Note: The provided data indicates that **TG-100435** is a potent inhibitor of these six kinases, with Ki values in the low nanomolar range.[1][2][3] However, a comprehensive evaluation of its selectivity would require screening against a much broader panel of kinases. Without such data, the potential for off-target activities against other kinases remains largely uncharacterized.

It is also important to note that **TG-100435** is metabolized in vivo to an active N-oxide metabolite, TG-100855, which is reported to be 2 to 9 times more potent than the parent compound.[3] This should be taken into consideration when interpreting in vivo studies.

## Experimental Protocols

A detailed experimental protocol for determining the kinase inhibition profile of a compound like **TG-100435** is essential for reproducibility and comparison of data. Below is a representative protocol for a biochemical kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

### Representative Protocol: ADP-Glo™ Kinase Assay for Measuring IC50 of TG-100435

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of **TG-100435** against a specific kinase (e.g., Src).

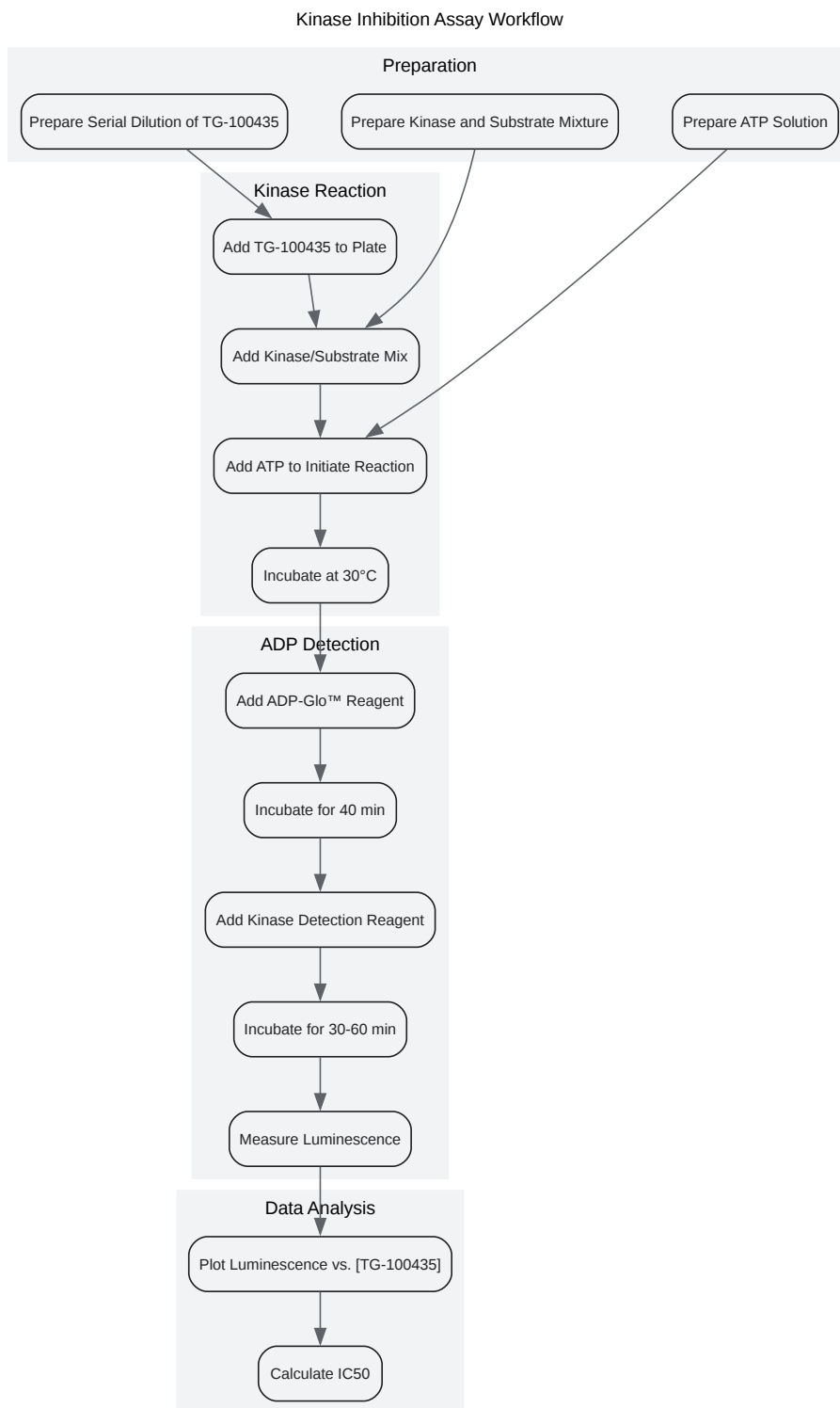
2. Materials:

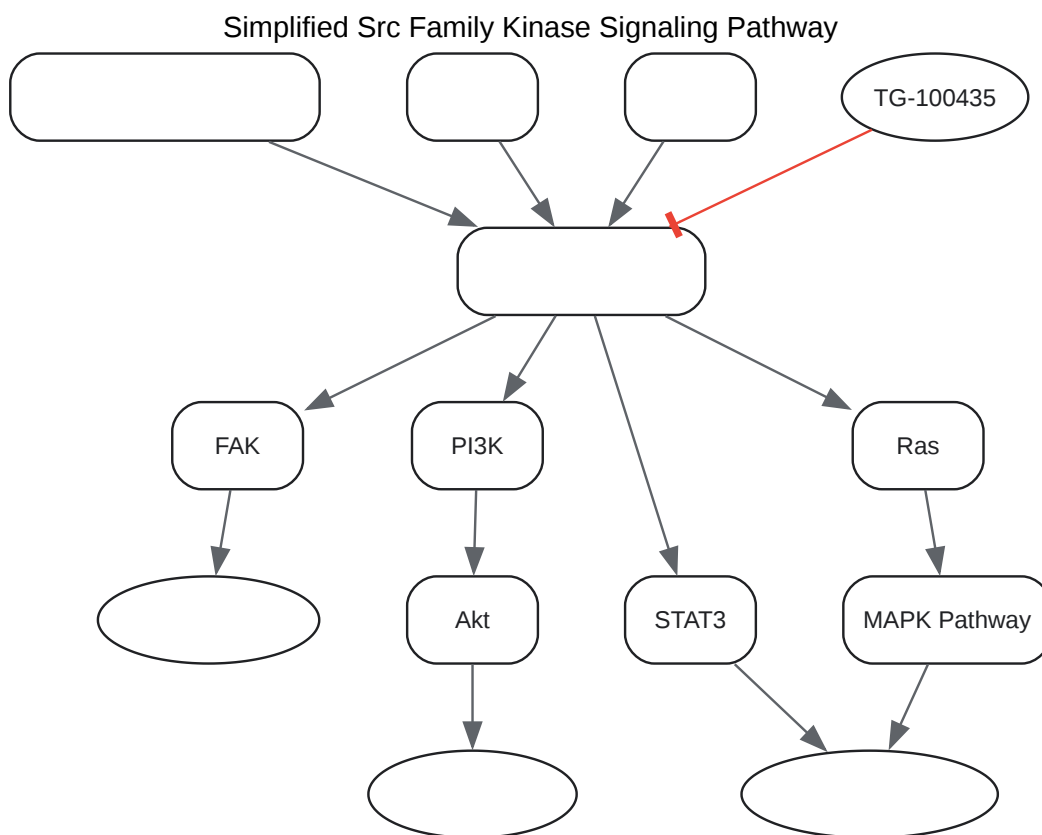
- Recombinant human kinase (e.g., Src), affinity-tagged (e.g., GST- or His-tagged).
- Kinase-specific substrate peptide.
- Adenosine triphosphate (ATP).
- **TG-100435**, serially diluted in an appropriate solvent (e.g., DMSO).
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- White, opaque 384-well assay plates.
- Multichannel pipettes and a plate reader capable of measuring luminescence.

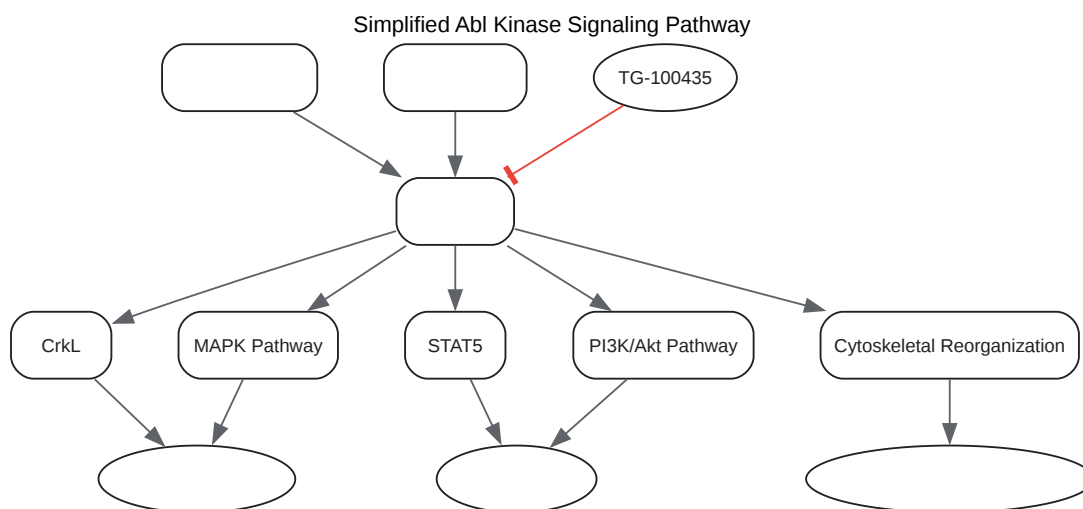
3. Procedure:

## Signaling Pathways and Experimental Workflow

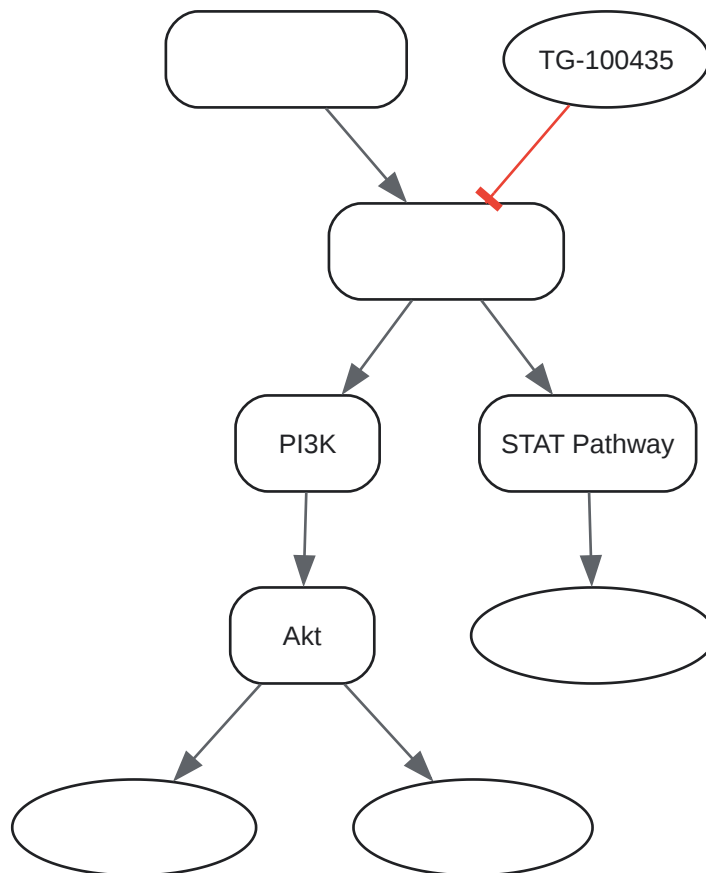
To visualize the biological context of **TG-100435**'s activity and the experimental process, the following diagrams are provided in the DOT language for Graphviz.







Simplified EphB4 Signaling Pathway



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